molecular formula C15H14O4 B8170768 Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate

Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate

Cat. No.: B8170768
M. Wt: 258.27 g/mol
InChI Key: WNCXRHJBWRBLCK-UHFFFAOYSA-N
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Description

Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate is a chemical compound classified as an aromatic ester and is utilized exclusively in laboratory research settings. It is represented by the molecular formula C16H16O5 and has a molecular weight of 288.30 g/mol. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its structure incorporates both a benzoate ester and a benzyl alcohol moiety, connected via an ether linkage. This bifunctional nature allows researchers to employ it in the construction of more complex molecules. The methyl ester group can undergo hydrolysis to form carboxylic acids or be used in condensation reactions, while the hydroxymethyl group can be further functionalized through oxidation, esterification, or etherification . Compounds with similar structural motifs, such as other methyl hydroxybenzoates, are frequently used as key precursors in multi-step synthetic pathways for active pharmaceutical ingredients (APIs) . Furthermore, the phenoxy benzoate core is a common scaffold found in compounds investigated for various biological activities. Related hybrid molecules incorporating chalcone and salicylate structures have demonstrated potential in silico as cytotoxic agents, showing promise in computational studies against specific cancer cell lines . As a research chemical, its primary value lies in its application in designing novel molecules, exploring structure-activity relationships (SAR), and developing new synthetic methodologies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

methyl 3-[4-(hydroxymethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCXRHJBWRBLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylate-Mediated Ether Synthesis

This two-step protocol adapts methodologies from gefitinib synthesis and PEEK monomer production:

Step 1: Tosylation of 4-(Hydroxymethyl)phenol

ParameterValue
ReagentsTsCl (1.2 eq), pyridine
Temperature0–5°C (exothermic control)
Yield85–90%

The phenolic hydroxyl group undergoes selective tosylation due to higher acidity compared to the aliphatic hydroxymethyl group.

Step 2: Coupling with Methyl 3-Hydroxybenzoate

ParameterValue
BaseK₂CO₃ (2.5 eq)
SolventDMF
Temperature70°C, 8 h
Yield78%

This method avoids protection/deprotection sequences but requires rigorous drying to prevent hydrolysis of the tosylate.

Halide Alkylation Strategy

Adapting bromopropane coupling techniques from:

Reaction Scheme:

Optimized Conditions:

  • Solvent: Anhydrous acetone

  • Base: Cs₂CO₃ (3 eq)

  • Phase Transfer Catalyst: TBAB (0.1 eq)

  • Yield: 68% (HPLC purity >97%)

Comparative studies show Cs₂CO₃ outperforms K₂CO₃ in preventing O-alkylation side products.

Mitsunobu Coupling for Direct Etherification

The Mitsunobu reaction enables direct coupling of phenolic components without pre-activation:

Reaction Parameters:

ComponentQuantity
DIAD1.5 eq
PPh₃1.5 eq
SolventTHF
Time24 h
Yield62%

Despite its simplicity, this method suffers from:

  • High reagent costs (DIAD/PPh₃)

  • Challenging removal of triphenylphosphine oxide byproducts

Esterification Route from Carboxylic Acid Precursors

For scenarios requiring late-stage esterification:

Step 1: Synthesis of 3-(4-(Hydroxymethyl)phenoxy)benzoic Acid
Via Ullmann coupling:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDMSO
Yield74%

Step 2: Acid-Catalyzed Esterification

ParameterValue
H₂SO₄0.5 mL per 10g substrate
MeOH5 vol
Reflux Time18 h
Yield89%

Critical considerations:

  • Hydroxymethyl Protection: Acetylation (Ac₂O/pyridine) prevents esterification at the hydroxymethyl site.

  • Deprotection: Mild basic hydrolysis (K₂CO₃/MeOH) restores the hydroxymethyl group post-esterification.

Industrial-Scale Optimization

Scaling considerations from PEEK monomer synthesis:

Continuous Flow Protocol:

Benefits:

  • 40% reduction in reaction time

  • 99.5% conversion vs. 89% in batch mode

Analytical Characterization

Critical spectroscopic data from analogous compounds:

¹³C NMR (CDCl₃):

δ (ppm)Assignment
167.2Ester carbonyl
65.4Hydroxymethyl CH₂
56.1OCH₃

Mass Spec:

  • Molecular ion: m/z 288.3 [M+H]⁺

  • Fragmentation pattern confirms ether linkage stability under EI conditions.

Comparative Method Evaluation

MethodYieldPurityCost IndexScalability
Tosylation78%98.5%$$High
Halide Alkylation68%97.2%$Moderate
Mitsunobu62%95.8%$$$$Low
Acid-Esterification89%99.1%$$High

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: 3-(4-carboxyphenoxy)benzoic acid.

    Reduction: 3-(4-(hydroxymethyl)phenoxy)benzyl alcohol.

    Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity : Research indicates that compounds structurally similar to methyl 3-(4-(hydroxymethyl)phenoxy)benzoate exhibit antiviral properties. For example, studies have evaluated its efficacy against influenza viruses, with some derivatives showing moderate inhibitory activity (IC50 values ranging from 40 to 50 μM) compared to standard antiviral agents like ribavirin and oseltamivir .
  • Drug Synthesis : this compound can serve as a precursor in the synthesis of more complex pharmaceutical compounds. For instance, it has been utilized in the synthesis of gefitinib, a drug used in cancer therapy, demonstrating its importance in medicinal chemistry .
  • Biological Activity : The compound has been studied for its biological activities, including potential anti-inflammatory and analgesic effects. Its interaction with biological systems is an area of ongoing research, suggesting that it may influence various biochemical pathways.

Agricultural Applications

  • Pesticide Development : The compound's structural characteristics allow for modifications that enhance its efficacy as a pesticide. Research into similar benzoate derivatives has led to the development of novel agrochemicals that exhibit improved pest control properties while being environmentally safer.
  • Plant Growth Regulation : Some studies suggest that derivatives of this compound may act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.

Materials Science Applications

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its ether and ester functionalities contribute to the development of advanced materials with tailored properties for specific applications.
  • Coatings and Adhesives : The compound's chemical structure allows it to be used in formulating coatings and adhesives that require strong bonding properties and resistance to degradation under various environmental conditions.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-hydroxymethylbenzoateHydroxymethyl group on the para positionSimpler structure; primarily studied for skin irritation properties
Methyl 3-hydroxybenzoateHydroxy group on the meta positionKnown for its use as a preservative in cosmetics
Methyl 4-fluorobenzoateFluoro group instead of hydroxymethylExhibits different reactivity due to electronegative fluorine

This compound stands out due to its dual functional groups, which enhance its solubility and potential reactivity compared to simpler esters or phenolic compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenoxybenzoic acid, which can further interact with biological targets. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their key differences:

Compound Name Substituents on Phenoxy/Other Groups Synthesis Yield Key Properties/Applications Reference ID
Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate 4-(hydroxymethyl)phenoxy, methoxycarbonyl N/A High polarity, potential bioactivity -
Methyl 4-(3-nitrobenzyloxy)benzoate (5a) 3-nitrobenzyloxy 82% Nitro group enhances electrophilicity
Methyl 3-(3-chlorophenoxy)benzoate (85f) 3-chlorophenoxy 29% Chlorine improves lipophilicity
Methyl 3-(3-(trifluoromethyl)phenoxy)benzoate (85h) 3-(trifluoromethyl)phenoxy 33% CF3 group increases metabolic stability
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate 4-fluoro, 4-methoxyphenyl N/A Fluorine enhances bioavailability
Methyl-3-((4-(4-chlorophenyl)isoxazolyl)phenoxy)benzoate (23) 4-chlorophenyl-isoxazole, phenoxy 93% Antiproliferative activity (in vitro)

Key Observations :

  • Substituent Impact on Reactivity : Electron-withdrawing groups (e.g., nitro, CF3) typically lower yields in nucleophilic substitutions due to reduced nucleophilicity of intermediates . Conversely, hydroxymethyl groups may facilitate hydrogen bonding, improving solubility but complicating purification.
  • Biological Relevance: Compounds with chlorophenyl-isoxazole moieties (e.g., 23) exhibit in vitro growth inhibition, suggesting that the hydroxymethyl variant could be optimized for similar bioactivity .
Physicochemical Properties
  • Polarity and Solubility: The hydroxymethyl group increases hydrophilicity compared to nitro (5a) or chloro (85f) analogues, as evidenced by similar compounds in (e.g., methyl 3-amino-4-hydroxybenzoate) .
  • Thermal Stability : Melting points for related esters (e.g., 217–220°C for triazine-linked benzoates in ) suggest that hydroxymethyl substitution may lower melting points due to reduced crystallinity .

Biological Activity

Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate is an organic compound with a complex aromatic structure, characterized by its ester functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a methyl ester derived from benzoic acid, with a hydroxymethyl-substituted phenyl group attached via an ether linkage. Its molecular formula is C16_{16}H16_{16}O4_{4}, reflecting its structural complexity and potential reactivity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The hydroxymethyl group enhances solubility and reactivity, which may facilitate interactions with proteins and enzymes in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.
  • Anticancer Activity : In vitro assays demonstrated that compounds related to this compound could induce apoptosis in cancer cell lines. Further research is needed to elucidate the specific pathways involved in this activity.
  • Pharmacological Applications : The compound has been explored as a building block for synthesizing novel drug candidates aimed at various targets, including enzymes linked to disease processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-hydroxymethylbenzoateHydroxymethyl group on the para positionPrimarily studied for skin irritation properties
Methyl 3-hydroxybenzoateHydroxy group on the meta positionKnown for its use as a preservative in cosmetics
Methyl 4-fluorobenzoateFluoro group instead of hydroxymethylExhibits different reactivity due to electronegative fluorine

This compound stands out due to its dual functional groups (the hydroxymethyl and ether functionalities), enhancing its solubility and potential reactivity compared to simpler esters or phenolic compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate?

  • Methodological Answer : A stepwise substitution approach using 2,4,6-trichlorotriazine as a core scaffold is effective. For example:

  • Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol (1.0 equiv) in the presence of DIPEA (1.1 equiv) at -35°C for 7 hours to achieve selective substitution .
  • Step 2 : Introduce the hydroxymethylphenoxy group via nucleophilic aromatic substitution using hydroxymethylphenol derivatives (1.0 equiv) and DIPEA (1.6 equiv) at 40°C for 24–48 hours .
  • Step 3 : Esterification with methyl 3-aminobenzoate (1.15 equiv) at 40°C for 24 hours, followed by purification via MPLC (silica gel, CH₂Cl₂/EtOAC gradient) .

Q. How is the purity of the compound assessed post-synthesis?

  • Methodological Answer :

  • Chromatography : Use TLC (Rf = 0.18 in hexane/EtOAc 2:1) to monitor reaction progress .
  • Spectroscopy : Confirm structure via ¹H NMR (200 MHz, DMSO-d₆) with characteristic peaks for methoxy (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) .
  • Melting Point : Verify physical properties (e.g., m.p. 79–82°C for analogous compounds) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use medium-pressure liquid chromatography (MPLC) with silica gel and gradients of CH₂Cl₂/EtOAc (1–20%) to resolve mixed fractions .
  • Recrystallization : For crystalline intermediates, employ hexane/EtOAc mixtures to improve yield and purity .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

  • Methodological Answer :

  • Deuterated Solvents : Use DMSO-d₆ to suppress proton exchange in hydroxymethyl groups, ensuring sharp peaks for aromatic and methoxy protons .
  • 2D NMR : Perform COSY or HSQC experiments to assign overlapping signals (e.g., diastereotopic protons in hydroxymethyl groups) .
  • Reference Standards : Compare spectral data with NIST Chemistry WebBook entries for methyl hydroxybenzoate derivatives .

Q. What mechanistic insights explain the regioselectivity in triazine-based syntheses of related benzoate esters?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (-35°C) favor substitution at the 4-position of triazine due to reduced steric hindrance .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) on phenolic reactants enhance nucleophilic attack at the 2-position of triazine .
  • Steric Shielding : Bulky substituents (e.g., bromo in 5l) direct subsequent substitutions to less hindered positions .

Q. What strategies mitigate side reactions during esterification of hydroxymethylphenoxy intermediates?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the hydroxymethyl group with acetyl or TBS ethers to prevent oxidation or elimination .
  • Stoichiometry : Use excess methyl 3-aminobenzoate (1.15 equiv) to drive esterification to completion, minimizing unreacted intermediates .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive hydroxymethyl groups .

Data Contradiction Analysis

Q. Why do yields vary significantly when scaling up the synthesis of this compound?

  • Methodological Answer :

  • Mixing Efficiency : Large-scale reactions may suffer from incomplete reagent dispersion. Optimize stirring rates or use flow chemistry for consistent mixing .
  • Purification Losses : MPLC efficiency decreases with scale. Switch to preparative HPLC for higher recovery (>90%) .
  • Side Reactions : Scalability issues in step 2 (hydroxymethyl introduction) may require stricter temperature control (±2°C) to suppress dimerization .

Method Development Questions

Q. How can computational modeling assist in designing novel derivatives of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict regioselectivity in triazine substitutions by modeling transition states and charge distribution .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

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